molecular formula C21H19N3S B2566249 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 865660-41-9

5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2566249
CAS No.: 865660-41-9
M. Wt: 345.46
InChI Key: XDFOTSDYMPRRPM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine (hereafter referred to as the "target compound") is a pyrazolo[1,5-a]pyrimidine derivative with distinct structural features:

  • Position 3: 3-Thienyl group (a sulfur-containing heterocycle).
  • Position 5 and 7: Methyl groups.

This scaffold is recognized for its role in kinase inhibition and anticancer activity, with substituents influencing potency, selectivity, and pharmacokinetics .

Properties

IUPAC Name

5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-15-19(10-6-9-17-7-4-3-5-8-17)16(2)24-21(23-15)20(13-22-24)18-11-12-25-14-18/h3-9,11-14H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFOTSDYMPRRPM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C3=CSC=C3)C)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC2=C(C=NN12)C3=CSC=C3)C)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The methyl, phenyl, propenyl, and thienyl groups are introduced through various substitution reactions, often involving reagents like alkyl halides, aryl halides, and thiophene derivatives.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrazolo[1,5-a]pyrimidine core are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and thiophene derivatives in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth by targeting specific enzymes involved in cancer proliferation. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameCancer TypeMechanism of ActionReference
5,7-Dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidineBreast CancerInhibition of cell proliferation
Another DerivativeLung CancerInduction of apoptosis

Neuropharmacology

CNS Disorders
The compound has been investigated for its neuroprotective effects and potential in treating central nervous system disorders. Its ability to modulate neurotransmitter systems suggests a role in managing conditions such as depression and anxiety. Studies have highlighted the compound's interaction with serotonin receptors, indicating its potential as an antidepressant.

Table 2: Neuropharmacological Applications

ApplicationDisorder TypeMechanism of ActionReference
Antidepressant ActivityDepressionSerotonin receptor modulation
NeuroprotectionAlzheimer's DiseaseInhibition of neuroinflammation

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various preclinical studies. It acts by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases such as arthritis and asthma.

Table 3: Anti-inflammatory Effects

Study FocusInflammatory ConditionObserved EffectsReference
In vitro StudyRheumatoid ArthritisReduced cytokine production
Animal ModelAsthmaDecreased airway inflammation

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. Its effectiveness against bacteria and fungi positions it as a potential lead compound in the development of new antimicrobial agents.

Table 4: Antimicrobial Efficacy

Pathogen TypeActivity AgainstMechanismReference
BacteriaStaphylococcus aureusDisruption of cell wall synthesis
FungiCandida albicansInhibition of fungal growth

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Case Study 1: A clinical trial investigated the use of a related pyrazolo[1,5-a]pyrimidine derivative in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in a subset of patients.
  • Case Study 2: Research on neuroprotective effects showed that treatment with this compound improved cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 3

The 3-thienyl group in the target compound distinguishes it from analogues with phenyl or substituted phenyl groups. Key comparisons:

  • Compound 6m (): Features a 3,4,5-trimethoxy-phenyl group at position 3. The electron-donating methoxy groups enhance cytotoxicity against cancer cells but may reduce metabolic stability due to increased polarity .
  • Compound 3a (): Contains a 4-tolyldiazenyl group at position 3.
  • VEGFR2 Kinase Inhibitor IV (): Shares the 3-thienyl group with the target compound but has a 4-methoxyphenyl group at position 5. This analogue demonstrates selective inhibition of VEGFR2, suggesting the thienyl group contributes to kinase selectivity .

SAR Insight : The 3-thienyl group balances hydrophobicity and electronic effects, enabling interactions with kinase ATP pockets while maintaining favorable drug-like properties .

Substituent Effects at Position 6

The (E)-3-phenyl-2-propenyl group at position 6 is a unique feature. Comparisons include:

  • Compound 6p (): Substituted with a 4-fluoro-phenyl group at position 6.
  • Compound 15/16 (): Features a cyclized amide at position 6, leading to a 200-fold increase in PDE4 inhibition. This highlights the critical role of position 6 in modulating potency .
  • Compound from : Contains a tert-butylsulfonyl group at position 6, which is electron-withdrawing. This substitution improves solubility but may reduce cell permeability .

Methyl Groups at Positions 5 and 7

The 5,7-dimethyl configuration is conserved in several analogues:

  • Compound 3a () and Compound 3b (): Both retain 5,7-dimethyl groups, which are associated with improved metabolic stability and reduced oxidative degradation .
  • Pyrazolo[1,5-a]pyrimidine TRK Inhibitors (): Methyl groups at these positions are critical for maintaining the scaffold’s planar geometry, facilitating binding to tropomyosin receptor kinases (TRKs) .

SAR Insight : The methyl groups contribute to steric stabilization of the core structure, a feature shared across potent derivatives.

Anticancer Activity

  • The propenyl group may enhance tumor penetration .
  • Compound 5a–c (): These derivatives inhibit CDK2 with IC₅₀ values in the nanomolar range. The thienyl group in the target compound could similarly target CDK2 or related kinases .
  • Niosomal Formulations (): Analogues with methyl and diazenyl groups show enhanced oral bioavailability when encapsulated, suggesting a viable delivery strategy for the target compound .

Kinase Selectivity

  • VEGFR2 Inhibitor IV (): Demonstrates that 3-thienyl and 6-aryl substituents are compatible with kinase inhibition. The target compound’s propenyl group may offer unique selectivity over phenyl-based analogues .
  • TRK Inhibitors (): The pyrazolo[1,5-a]pyrimidine scaffold is established in TRK inhibition. The target compound’s substituents align with SAR trends for this target class .

Data Table: Key Structural and Functional Comparisons

Compound Position 3 Position 6 Key Activity Potency/IC₅₀ Reference
Target Compound 3-Thienyl (E)-3-Phenyl-2-propenyl Kinase inhibition (predicted) N/A
VEGFR2 Inhibitor IV 3-Thienyl 4-Methoxyphenyl VEGFR2 inhibition <100 nM
Compound 6m 3,4,5-Trimethoxy-phenyl Not specified Cytotoxicity (multiple cancers) EC₅₀ = 1.2 µM
Compound 15/16 Varied Cyclized amide PDE4 inhibition 200-fold increase
Compound 3a 4-Tolyldiazenyl Diazenyl Anti-liver/breast cancer IC₅₀ = 0.8–2.5 µM

Biological Activity

5,7-Dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on synthesis, receptor affinity, and pharmacological effects.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a thienyl and an (E)-3-phenyl-2-propenyl group. Its synthesis involves multi-step organic reactions that typically include cyclization and substitution processes.

1. Receptor Affinity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant affinity for benzodiazepine receptors. In particular, studies have demonstrated that this compound shows high selectivity for the alpha 1 beta 2 gamma 2 subtype of GABA(A) receptors. This selectivity is crucial for developing anxiolytic and sedative drugs with reduced side effects compared to non-selective compounds .

2. Pharmacological Effects

The pharmacological profile includes:

  • Anxiolytic Activity : Compounds in this class have been shown to reduce anxiety in animal models by modulating GABAergic transmission.
  • Anticancer Properties : Some derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating significant potency .

Case Study 1: Anxiolytic Effects

In a study evaluating the anxiolytic properties of synthesized pyrazolo[1,5-a]pyrimidines, the compound was tested in vivo using established animal models. The findings revealed a dose-dependent reduction in anxiety-like behaviors, correlating with receptor binding assays that confirmed its affinity for benzodiazepine receptors .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of a series of pyrazolo[1,5-a]pyrimidines including our compound of interest. The study assessed the cytotoxicity against MDA-MB-231 cells and found that modifications to the chemical structure significantly influenced activity. The most potent derivative showed an IC50 value of approximately 27.6 μM, suggesting a promising avenue for therapeutic development in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. Key findings include:

  • Substituents : Electron-withdrawing groups generally increase potency against cancer cells.
  • Core Modifications : Alterations in the thienyl or propenyl groups can lead to improved receptor selectivity and binding affinity.

Summary Table of Biological Activities

Activity TypeCompound EffectReference
AnxiolyticReduced anxiety-like behavior
AnticancerIC50 = 27.6 μM against MDA-MB-231
Receptor AffinityHigh selectivity for GABA(A) receptors

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized for the target compound?

  • Methodology : The core structure is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents (e.g., enaminones or β-ketoesters) under acidic or basic conditions . For the target compound, substituent-specific steps include:

  • 6-position allylation : Use of (E)-3-phenyl-2-propenyl bromide in a nucleophilic substitution or coupling reaction (e.g., Heck coupling) to introduce the allyl group.
  • 3-thienyl incorporation : Thiophene derivatives (e.g., 3-thienylboronic acid) can be introduced via Suzuki-Miyaura cross-coupling .
  • Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (reflux at 80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) are critical for yield and purity .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent patterns (e.g., thienyl protons at δ 6.8–7.2 ppm, allylic protons as doublets near δ 5.5–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₂₀H₁₈N₄S calculated as 354.12) .
  • IR Spectroscopy : Functional groups like C=N (1600–1650 cm⁻¹) and C-S (600–700 cm⁻¹) validate the structure .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodology :

  • Anticancer Activity : MTT assay using cancer cell lines (e.g., HEPG2-1 for liver carcinoma) with IC₅₀ determination .
  • Anti-inflammatory Testing : COX-2 inhibition assays via ELISA .
  • Dose-Response Analysis : Compound solubility in DMSO and serial dilution in cell culture media are critical for reproducibility .

Advanced Research Questions

Q. How can substituent effects on the pyrazolo[1,5-a]pyrimidine core be analyzed to resolve contradictory bioactivity data?

  • Case Study : Compare the target compound’s 3-thienyl group with analogs (e.g., 3-phenyl or 4-chlorophenyl).

  • SAR Analysis : Thienyl groups enhance π-stacking interactions in enzyme binding pockets, while phenyl groups may improve lipophilicity .
  • Data Reconciliation : Conflicting IC₅₀ values (e.g., 2.70 µM vs. 4.90 µM in similar scaffolds ) may arise from assay conditions (e.g., serum content, incubation time). Validate via orthogonal assays (e.g., apoptosis markers like caspase-3) .

Q. What computational methods are effective for predicting the binding mode of this compound with kinase targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with VEGFR2 (a kinase target for pyrazolo[1,5-a]pyrimidines ).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the allyl-thienyl moiety in the ATP-binding pocket .
  • Free Energy Calculations : MM-PBSA analysis quantifies binding affinity differences between substituents .

Q. How can reaction mechanisms for key synthetic steps (e.g., allylation) be experimentally validated?

  • Strategies :

  • Isotopic Labeling : Use ¹³C-labeled propenyl precursors to track regioselectivity in allylation via NMR .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., enamine or carbocationic species) .
  • DFT Calculations : Compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) using Gaussian .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.